N-(((1H-Purin-6-yl)thio)methyl)benzamide
Description
Properties
CAS No. |
80693-21-6 |
|---|---|
Molecular Formula |
C13H11N5OS |
Molecular Weight |
285.33 g/mol |
IUPAC Name |
N-(7H-purin-6-ylsulfanylmethyl)benzamide |
InChI |
InChI=1S/C13H11N5OS/c19-12(9-4-2-1-3-5-9)18-8-20-13-10-11(15-6-14-10)16-7-17-13/h1-7H,8H2,(H,18,19)(H,14,15,16,17) |
InChI Key |
LUAQVBIWUIAIRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCSC2=NC=NC3=C2NC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(((1H-Purin-6-yl)thio)methyl)benzamide typically involves the reaction of 6-mercaptopurine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize production costs. The purification process may involve additional steps such as distillation and solvent extraction to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
N-(((1H-Purin-6-yl)thio)methyl)benzamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The benzamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-(((1H-Purin-6-yl)thio)methyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N-(((1H-Purin-6-yl)thio)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the reduction of inflammation in certain conditions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The benzamide scaffold is highly versatile, with modifications at the N-alkyl/aryl or sulfur-linked positions dictating biological activity. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Benzamide Derivatives
Key Observations:
Purine vs. Smaller Heterocycles: The purine-thio group in the target compound offers a larger, more electron-rich aromatic system compared to thiazole or thiophene derivatives (e.g., compounds in Table 1). This may enhance binding to purine-binding enzymes (e.g., kinases, ATPases) but reduce solubility due to increased hydrophobicity .
Substituent Electronic Effects: Electron-withdrawing groups (e.g., -NO2, -CF3 in –6) enhance stability and modulate receptor affinity. For example, trifluoromethylpyridine in Table 1 likely improves metabolic resistance . Electron-donating groups (e.g., -OH in ) correlate with antioxidant activity, as seen in N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide (% inhibition: 86.6) .
Thioether vs. Thioureido Linkages :
- The thioether bridge in the target compound (-S-CH2-) offers conformational flexibility, whereas thioureido derivatives (e.g., ) provide hydrogen-bonding capacity, critical for antioxidant effects .
Q & A
Q. What synthetic methodologies are recommended for preparing N-(((1H-Purin-6-yl)thio)methyl)benzamide, and how can purity be optimized?
The synthesis typically involves:
- Thioether formation : React 1H-purin-6-thiol with a benzamide derivative containing a methyl bromide group under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
- Coupling reactions : Use coupling agents like EDCI/HOBt for amide bond formation between intermediates .
- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
- 1H/13C NMR : Use deuterated DMSO or CDCl₃ to identify protons and carbons in the benzamide and purine moieties. Key signals include aromatic protons (δ 7.5–8.5 ppm) and purine C=S (δ 170–175 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular weight using electrospray ionization (ESI) with <2 ppm error .
- HPLC : Validate purity (>98%) using a C18 column and UV detection at 254 nm .
Q. What initial biological screening assays are appropriate for evaluating its therapeutic potential?
- Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays (48–72 hr exposure, IC₅₀ calculation) .
- Antiviral activity : Test in vitro against RNA/DNA viruses (e.g., influenza, HSV-1) using plaque reduction assays .
- Enzyme inhibition : Assess binding to purine-dependent targets (e.g., kinases, polymerases) via fluorometric or radiometric assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically designed for analogs of this compound?
- Substituent variation : Modify the purine (e.g., 6-amino vs. 6-thio groups) and benzamide (e.g., electron-withdrawing substituents) to assess potency shifts .
- Bioisosteric replacement : Replace the thioether linkage with sulfoxide/sulfone groups and evaluate pharmacokinetic properties .
- Data analysis : Use multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .
Q. How can contradictions in cytotoxicity data across cell lines be resolved?
- Standardize conditions : Control for passage number, culture media, and incubation time to minimize variability .
- Orthogonal assays : Validate results via apoptosis assays (Annexin V/PI staining) and metabolic profiling (Seahorse analysis) .
- Mechanistic studies : Perform RNA-seq to identify cell line-specific pathways affected by the compound .
Q. What experimental approaches elucidate its mechanism of action involving purine-related targets?
- Enzymatic assays : Measure inhibition constants (Kᵢ) for kinases (e.g., PKA, PKC) or polymerases using ATP-competitive assays .
- Pull-down assays : Use biotinylated analogs to isolate binding proteins from cell lysates, followed by LC-MS/MS identification .
- Crystallography : Co-crystallize with target enzymes (e.g., human topoisomerase II) to resolve binding modes .
Q. Which computational strategies predict binding interactions with putative protein targets?
- Molecular docking : Use AutoDock Vina to model interactions with purine-binding pockets (e.g., adenosine receptors) .
- MD simulations : Perform 100-ns simulations in explicit solvent to assess binding stability and free energy (MM/PBSA) .
- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors near the purine moiety) for virtual screening .
Q. How can synthetic routes be optimized for scalability and yield improvement?
- Catalyst screening : Test Pd/C or Ni catalysts for Suzuki-Miyaura couplings to reduce byproducts .
- Solvent optimization : Replace DMF with cyclopentyl methyl ether (CPME) for greener synthesis .
- Flow chemistry : Implement continuous flow reactors for thioether formation to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
